Formic acid;furan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;furan-2-ylmethanol is a compound that combines formic acid, the simplest carboxylic acid, with furan-2-ylmethanol, a derivative of furan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;furan-2-ylmethanol can be achieved through the catalytic reduction of furfural. One common method involves the use of formic acid as a catalyst in the dehydration of fructose to produce 5-hydroxymethylfurfural (HMF), which is then hydrogenated to form furan-2-ylmethanol . The reaction conditions typically involve temperatures around 150°C and the use of solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furfural using metal catalysts such as palladium or platinum. This process is carried out under high pressure and temperature to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Formic acid;furan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., sodium borohydride) .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid, tetrahydrofuran-2-ylmethanol, and various substituted derivatives of furan-2-ylmethanol .
Scientific Research Applications
Formic acid;furan-2-ylmethanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of formic acid;furan-2-ylmethanol involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo metabolic transformations to produce reactive intermediates that interact with cellular components . These interactions can lead to the inhibition of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .
Comparison with Similar Compounds
Formic acid;furan-2-ylmethanol can be compared with other similar compounds, such as furfural, 5-hydroxymethylfurfural (HMF), and 2,5-furandicarboxylic acid (FDCA) .
5-Hydroxymethylfurfural (HMF): HMF is a precursor to this compound and shares similar chemical properties, but the latter has a broader range of applications due to its additional hydroxyl group.
2,5-Furandicarboxylic Acid (FDCA): FDCA is another furan derivative with applications in polymer production, but this compound is more commonly used in the synthesis of fine chemicals and pharmaceuticals.
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
formic acid;furan-2-ylmethanol |
InChI |
InChI=1S/C5H6O2.CH2O2/c6-4-5-2-1-3-7-5;2-1-3/h1-3,6H,4H2;1H,(H,2,3) |
InChI Key |
VHWCWWSWEKNEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.